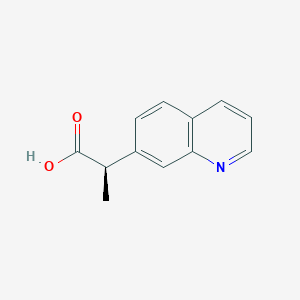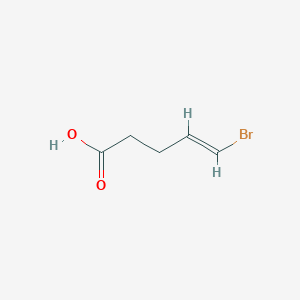
4-tert-butyl-N,N-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N,N-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is a sulfonamide derivative, which is a class of compounds that have shown promising results in drug discovery and development.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N,N-dimethylbenzenesulfonamide involves the inhibition of enzymes that are essential for the survival of bacterial and fungal cells. These enzymes are involved in the biosynthesis of essential cellular components such as peptidoglycan and nucleic acids. By inhibiting these enzymes, 4-tert-butyl-N,N-dimethylbenzenesulfonamide disrupts the normal functioning of bacterial and fungal cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 4-tert-butyl-N,N-dimethylbenzenesulfonamide has minimal toxicity towards mammalian cells, making it a promising candidate for the development of new antibiotics and antifungal agents. However, further studies are required to determine the long-term effects of this compound on human health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-tert-butyl-N,N-dimethylbenzenesulfonamide in lab experiments include its high yield and purity, as well as its potent antibacterial and antifungal properties. However, the limitations of using this compound include its potential toxicity towards mammalian cells, as well as the need for further studies to determine its long-term effects on human health.
Zukünftige Richtungen
There are several future directions for the research and development of 4-tert-butyl-N,N-dimethylbenzenesulfonamide. One potential direction is the development of new antibiotics and antifungal agents based on this compound. Another direction is the investigation of its potential applications in the field of materials science, where sulfonamide derivatives have shown promising results in the development of new materials with unique properties. Additionally, further studies are required to determine the long-term effects of this compound on human health, as well as its potential applications in other fields of scientific research.
Synthesemethoden
The synthesis of 4-tert-butyl-N,N-dimethylbenzenesulfonamide can be achieved through various methods. One of the most commonly used methods involves the reaction of tert-butylamine with dimethylsulfamoyl chloride in the presence of a base. This reaction results in the formation of the desired compound with high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N,N-dimethylbenzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of pharmaceuticals. Studies have shown that sulfonamide derivatives, including 4-tert-butyl-N,N-dimethylbenzenesulfonamide, have potent antibacterial and antifungal properties. These compounds have been shown to inhibit the growth of various bacterial and fungal strains, making them potential candidates for the development of new antibiotics and antifungal agents.
Eigenschaften
IUPAC Name |
4-tert-butyl-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-12(2,3)10-6-8-11(9-7-10)16(14,15)13(4)5/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMKKYOKRVVYTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N,N-dimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/no-structure.png)

![(2E)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2667561.png)
![2-fluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B2667562.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide](/img/structure/B2667563.png)
![2,4,5-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2667568.png)

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-chlorobenzenecarboxamide](/img/structure/B2667571.png)
![2-(1,3-dimethyl-2,4-dioxo-3,4,6,7-tetrahydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide](/img/structure/B2667572.png)



